molecular formula C20H24ClFN4O B4588601 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea

Cat. No.: B4588601
M. Wt: 390.9 g/mol
InChI Key: GFCSKYOSTHOHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a fluorophenyl group

Scientific Research Applications

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Studied for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with a propylating agent to introduce the propyl group. This intermediate is then reacted with 4-fluorophenyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Shares a similar piperazine core but differs in the substituents.

    1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate: Another piperazine derivative with different functional groups.

Uniqueness

1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN4O/c21-16-2-8-19(9-3-16)26-14-12-25(13-15-26)11-1-10-23-20(27)24-18-6-4-17(22)5-7-18/h2-9H,1,10-15H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCSKYOSTHOHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea
Reactant of Route 3
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea
Reactant of Route 4
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-3-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.